molecular formula C14H21NO2 B11875561 6-(Methyl(propyl)amino)-5,6,7,8-tetrahydronaphthalene-1,2-diol

6-(Methyl(propyl)amino)-5,6,7,8-tetrahydronaphthalene-1,2-diol

Cat. No.: B11875561
M. Wt: 235.32 g/mol
InChI Key: PGJVWCCOINQJTB-UHFFFAOYSA-N
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Description

6-(Methyl(propyl)amino)-5,6,7,8-tetrahydronaphthalene-1,2-diol is an organic compound with a complex structure that includes both amine and diol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methyl(propyl)amino)-5,6,7,8-tetrahydronaphthalene-1,2-diol typically involves multiple steps. One common approach is to start with a naphthalene derivative and introduce the amine and diol functionalities through a series of reactions. For example, the naphthalene core can be functionalized with a propylamine group through a nucleophilic substitution reaction. The diol groups can then be introduced via oxidation reactions using reagents such as potassium permanganate or osmium tetroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Catalysts and solvents are carefully selected to ensure the reactions proceed smoothly and safely.

Chemical Reactions Analysis

Types of Reactions

6-(Methyl(propyl)amino)-5,6,7,8-tetrahydronaphthalene-1,2-diol can undergo various chemical reactions, including:

    Oxidation: The diol groups can be oxidized to form ketones or carboxylic acids.

    Reduction: The amine group can be reduced to form secondary or tertiary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), osmium tetroxide (OsO₄)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Secondary or tertiary amines

    Substitution: Various substituted naphthalene derivatives

Scientific Research Applications

6-(Methyl(propyl)amino)-5,6,7,8-tetrahydronaphthalene-1,2-diol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(Methyl(propyl)amino)-5,6,7,8-tetrahydronaphthalene-1,2-diol involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. The diol groups can participate in redox reactions, affecting cellular processes. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-(Methyl(ethyl)amino)-5,6,7,8-tetrahydronaphthalene-1,2-diol
  • 6-(Methyl(butyl)amino)-5,6,7,8-tetrahydronaphthalene-1,2-diol
  • 6-(Methyl(isopropyl)amino)-5,6,7,8-tetrahydronaphthalene-1,2-diol

Uniqueness

6-(Methyl(propyl)amino)-5,6,7,8-tetrahydronaphthalene-1,2-diol is unique due to its specific combination of functional groups and structural features. The presence of both amine and diol groups allows for diverse chemical reactivity and potential biological activity. Its specific structure may confer unique binding properties and reactivity compared to similar compounds.

Properties

Molecular Formula

C14H21NO2

Molecular Weight

235.32 g/mol

IUPAC Name

6-[methyl(propyl)amino]-5,6,7,8-tetrahydronaphthalene-1,2-diol

InChI

InChI=1S/C14H21NO2/c1-3-8-15(2)11-5-6-12-10(9-11)4-7-13(16)14(12)17/h4,7,11,16-17H,3,5-6,8-9H2,1-2H3

InChI Key

PGJVWCCOINQJTB-UHFFFAOYSA-N

Canonical SMILES

CCCN(C)C1CCC2=C(C1)C=CC(=C2O)O

Origin of Product

United States

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